pKa Comparison: Phenol vs. 2,6-Difluorophenol
The predicted pKa of 3-(2,6-difluorophenyl)phenol is 9.31±0.10, placing it between unsubstituted phenol (experimental pKa 9.81) and 2,6-difluorophenol (predicted pKa 7.12–7.45) . This indicates that the electron-withdrawing effect of the 2,6-difluorophenyl substituent on the remote phenol ring is substantially attenuated compared to direct fluorine substitution on the same ring, yet still increases acidity by approximately 0.5 log units relative to phenol. This intermediate acidity profile can be advantageous in drug design when a carboxylic acid bioisostere requiring attenuated acidity is desired, as opposed to the stronger acid character of 2,6-difluorophenol itself [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 9.31±0.10 (predicted) |
| Comparator Or Baseline | Phenol: pKa = 9.81 (experimental); 2,6-Difluorophenol: pKa = 7.12 (experimental, literature) / 7.45±0.10 (predicted) |
| Quantified Difference | Target compound is ~0.5 log units more acidic than phenol; ~1.9–2.2 log units less acidic than 2,6-difluorophenol |
| Conditions | Predicted values from ACD/Labs or equivalent software at 25°C; phenol and 2,6-difluorophenol experimental values from literature |
Why This Matters
This pKa value informs the ionization state of the compound at physiological pH 7.4, where it will be largely unionized, favoring membrane permeability—a property that distinguishes it from the more acidic, partially ionized 2,6-difluorophenol and supports its selection for CNS or intracellular target programs.
- [1] Qiu, J.; Stevenson, S. H.; O'Beirne, M. J.; Silverman, R. B. 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. J. Med. Chem. 1999, 42 (2), 329–332. View Source
